molecular formula C19H16O5 B1670238 Demethoxyviridiol CAS No. 56617-66-4

Demethoxyviridiol

Cat. No. B1670238
CAS RN: 56617-66-4
M. Wt: 324.3 g/mol
InChI Key: OSSCBUARECIOCW-KSMMKXTCSA-N
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Description

Demethoxyviridiol is a mycotoxin that was originally isolated from N. hinnuleum . It is a special group of fungal-derived, highly oxygenated steroids that are characterized by an extra furan ring . It is known to induce lethality in day-old cockerels and is also an inhibitor of phosphatidylinositol 3-kinase (PI3K) .


Synthesis Analysis

The biosynthetic pathway for demethoxyviridin, which is closely related to demethoxyviridiol, has been identified . This pathway consists of 19 genes, including six cytochrome P450 monooxygenase genes . The pregnane side-chain cleavage in this pathway requires three enzymes: a flavin-dependent Baeyer-Villiger monooxygenase, an esterase, and a dehydrogenase .


Molecular Structure Analysis

The molecular formula of demethoxyviridiol is C19H16O5 . The structure consists of a β-sandwich subdomain followed by α-helical segments . The peptide is bound in an extended conformation through a channel defined by loops from the β sandwich .


Chemical Reactions Analysis

The biosynthetic pathway for demethoxyviridiol involves several chemical reactions, including the action of cytochrome P450 monooxygenase enzymes . The pregnane side-chain cleavage in this pathway is notable because it requires three enzymes, in contrast to the single cytochrome P450-mediated process in mammalian cells .


Physical And Chemical Properties Analysis

Demethoxyviridiol is a solid substance that is soluble in DMF, DMSO, and ethanol . Its molecular weight is 324.3 .

Scientific Research Applications

Inhibition of Phospholipase A2 and PI 3-Kinase Activity

Demethoxyviridiol (DMV) has been found to inhibit stimulated phospholipase A2 activity in Swiss 3T3 cells. It also inhibits phosphatidylinositol 3-kinase (PI 3-kinase) activity, although not as selectively as initially assumed. This inhibition is important for understanding cell signaling pathways and the role of these enzymes in various cellular processes (Cross et al., 1995).

Antimicrobial Properties

A study explored the in vitro antibacterial and antifungal activities of demethoxyviridin and its synthetic analogues. Demethoxyviridin showed moderate antibacterial activity against several strains and potent antifungal activity, which is significant for developing new antimicrobial agents (İ. Kıran et al., 2005).

Protective Effects in Liver

Research has indicated that demethoxyviridin and its derivative, 1-alpha-hydroxy-DMV, may have protective effects on the livers of male rats treated with diethylnitrosamine (DEN) and 2-acetylaminflourene (2-AAF). This suggests potential therapeutic applications in liver protection and toxicity mitigation (M. Cengiz Ustuner et al., 2008).

Inhibition of Ribosomal Protein S6 Kinase

Demethoxyviridin inhibits the activation of ribosomal protein S6 kinase in fibroblasts. This selective blockage is important for understanding the role of S6 kinase in cell growth and protein synthesis (C. Petritsch et al., 1995).

Furanosteroid Research

Demethoxyviridin is a furanosteroid isolated from the fungus Hymenoscyphus pseudoalbidus. This discovery contributes to the understanding of the chemistry and biological activities of furanosteroids (Pierre F Andersson et al., 2013).

Antioxidant Properties

The antioxidant properties of demethyldiisoeugenol, a compound related to demethoxyviridin, were studied in human red blood cells. This research has implications for understanding the oxidative stress response and potential antioxidant therapies (F. Ko et al., 1997).

Biosynthetic Pathway of Demethoxyviridin

Identification and Elucidation of the Biosynthetic Pathway

The biosynthetic pathway for demethoxyviridin, a furanosteroid, has been identified and elucidated. A gene cluster consisting of 19 genes, including six cytochrome P450 monooxygenase genes, was found to be responsible for the biosynthesis of demethoxyviridin in fungi. This pathway involves the use of three enzymes for the pregnane side-chain cleavage, highlighting a unique process compared to the single cytochrome P450-mediated process in mammalian cells. The pathway's discovery is vital for understanding the synthesis of these compounds and their role in inhibiting phosphatidylinositol 3-kinase, an enzyme contributing to tumor progression (Wang et al., 2018).

Insights into Structural Analogs and Precursor Peptides

Research on nodulisporisteriods, structurally related to demethoxyviridin, provides insights into the diversity of structures and potential precursor peptides in the biosynthetic pathway. The identification of these compounds contributes to the understanding of how various structural features in these steroids are formed (Zheng et al., 2013).

Acetate and Mevalonate Labeling in Biosynthesis

The acetate and mevalonate labeling patterns in the biosynthesis of demethoxyviridin have been studied to define the isoprene units in this metabolite. These studies contribute to a deeper understanding of the origins of various hydrogen atoms and the triterpenoid origin of demethoxyviridin (Hanson et al., 1983).

Chemistry and Biosynthesis Aspects

The chemistry and biosynthesis of demethoxyviridin, including the stereochemistry of certain reactions and the conversion of related compounds, have been described. This research aids in comprehending the complex chemical processes involved in the formation of demethoxyviridin and its derivatives (Hanson et al., 1985).

Future Directions

The study and understanding of demethoxyviridiol and related compounds continue to be an area of active research. Future directions may include further elucidation of its biosynthetic pathway, exploration of its potential therapeutic applications given its PI3K inhibitory activity, and the development of methods to mitigate its potential toxic effects .

properties

IUPAC Name

(1R,16S,18R)-16,18-dihydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-19-11-4-2-8-9(3-5-12(8)20)15(11)17(23)18-16(19)10(7-24-18)13(21)6-14(19)22/h2,4,7,13-14,21-22H,3,5-6H2,1H3/t13-,14+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSCBUARECIOCW-KSMMKXTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(CC(C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@@H](C[C@@H](C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20972058
Record name 1,3-Dihydroxy-11b-methyl-1,2,3,7,8,11b-hexahydrocyclopenta[7,8]phenanthro[10,1-bc]furan-6,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Demethoxyviridiol

CAS RN

56617-66-4
Record name Demethoxyviridiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056617664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydroxy-11b-methyl-1,2,3,7,8,11b-hexahydrocyclopenta[7,8]phenanthro[10,1-bc]furan-6,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEMETHOXYVIRIDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK38ZDT69B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
DC Aldridge, WB Turner, AJ Geddes… - Journal of the Chemical …, 1975 - pubs.rsc.org
… Their structures were deduced from their spectroscopic properties and that of demethoxyviridiol was confirmed by X-ray analysis. … Thus C( 10) and C(7) are displaced …
Number of citations: 25 pubs.rsc.org
I Kiran, S Ilhan, T Akar, L Tur, E Erol - Zeitschrift für Naturforschung C, 2005 - degruyter.com
… Demethoxyviridiol showed antifungal and anti-inflammatory activities againts plant pathogens such as Rhizoctonia solani and Pythium ultimum but it did not exhibit significant antibac…
Number of citations: 3 www.degruyter.com
JR Hanson - Natural Product Reports, 1995 - pubs.rsc.org
… Demethoxyviridiol not only showed phytotoxic activity but was also a mycotoxin with an LD,, of 4.2 mg kg-l in day-old cockerels.16 Wortmannin and 1 1 -desacetoxywortmannin are …
Number of citations: 92 pubs.rsc.org
M Masi, R Di Lecce, A Tuzi, BT Linaldeddu… - Journal of agricultural …, 2019 - ACS Publications
… leaves seem to be more susceptible to demethoxyviridiol (5). At the lower concentration of 0.5 mg/mL, hyfraxinic acid was more toxic than viridiol (3) and demethoxyviridiol (5), with the …
Number of citations: 11 pubs.acs.org
PF Andersson - 2012 - pub.epsilon.slu.se
… Three were the previously known compounds viridiol, viridin and demethoxyviridiol. Six were the previously unreported compounds 1-deoxyviridiol, 1-deoxy-2-demethylviridiol, 3-…
Number of citations: 7 pub.epsilon.slu.se
PF Andersson, S Bengtsson, M Cleary, J Stenlid… - Phytochemistry, 2013 - Elsevier
Three furanosteroids were isolated from the ash dieback causing fungus Hymenoscyphus pseudoalbidus along with the known compounds viridiol and demethoxyviridiol. The …
Number of citations: 31 www.sciencedirect.com
P Wipf, RJ Halter - Organic & biomolecular chemistry, 2005 - pubs.rsc.org
… Viridin was also found to exhibit antibiotic activity against certain plant pathogens; however, co-metabolites viridiol and demethoxyviridiol exhibited phytotoxic activity, rendering the …
Number of citations: 215 pubs.rsc.org
M Masi, S Bashiri, A Cimmino, Z Bahmani… - Toxins, 2021 - mdpi.com
… L.) dieback in Europe was recognized, and the phytotoxic hyfraxinic acid was isolated together with the already known 1-deoxyviridiol, nodulisporiviridin M, viridiol and demethoxyviridiol…
Number of citations: 2 www.mdpi.com
PA Jacobi, T Könekamp, KC Mascall… - Advances in …, 2013 - Elsevier
… As our initial target we chose the β-hydroxyaldehyde 45, which in principle might undergo vinylogous Mukaiyama aldol ring closure to give demethoxyviridiol (1d) directly (Scheme 12). …
Number of citations: 6 www.sciencedirect.com
BK Senapati - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
… At this stage, an attempted ring-closing reaction of 127 under various Mukaiyama aldol reaction conditions essentially gave back the starting material instead of demethoxyviridiol (8). In …
Number of citations: 14 pubs.rsc.org

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